molecular formula C15H14N4O3 B6092519 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one

5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6092519
M. Wt: 298.30 g/mol
InChI Key: QVKPMFCDVXODAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions.

    Substitution: The morpholinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group would yield furanones, while reduction of the pyrido[2,3-d]pyrimidine core could produce dihydropyrido[2,3-d]pyrimidines.

Scientific Research Applications

5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development and other scientific research applications.

Properties

IUPAC Name

5-(furan-2-yl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-14-12-10(11-2-1-7-22-11)3-4-16-13(12)17-15(18-14)19-5-8-21-9-6-19/h1-4,7H,5-6,8-9H2,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKPMFCDVXODAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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